3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate is a complex organic compound that integrates the structural motifs of benzothiazole, chromenone, and bromobenzoate
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl and quinoline derivatives, have been reported to interact with various targets, including topoisomerase i , DNA , and various enzymes involved in cellular processes .
Mode of Action
Similar compounds have been reported to interact with dna and strongly inhibit topoisomerase i . This interaction can lead to changes in the DNA structure, affecting the replication and transcription processes, and ultimately leading to cell death .
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, including dna replication and transcription, apoptosis, and cell cycle progression .
Result of Action
Similar compounds have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole and chromenone moieties separately, followed by their coupling.
Synthesis of Benzothiazole Moiety: Benzothiazole derivatives can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Chromenone Moiety: Chromenone derivatives are often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Comparison with Similar Compounds
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12BrNO4S/c24-17-6-2-1-5-14(17)23(27)29-13-9-10-15-19(11-13)28-12-16(21(15)26)22-25-18-7-3-4-8-20(18)30-22/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUVTBFJKXXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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